molecular formula C17H19N3O5 B2767032 methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate CAS No. 1171663-67-4

methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate

Cat. No.: B2767032
CAS No.: 1171663-67-4
M. Wt: 345.355
InChI Key: OZIIWZOKUVRNTG-UHFFFAOYSA-N
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Description

Methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a bicyclic system. Key structural attributes include:

  • Core structure: Pyrrolo[3,4-d]pyrimidine, a nitrogen-rich fused ring system.
  • 2,5-positions: Dione (keto) groups, enhancing electronic polarization. 4-position: Methyl benzoate ester, contributing to lipophilicity and structural rigidity.

Properties

IUPAC Name

methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-9(21)7-20-8-12-13(15(20)22)14(19-17(24)18-12)10-3-5-11(6-4-10)16(23)25-2/h3-6,9,14,21H,7-8H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIIWZOKUVRNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been shown to inhibit cdk2, which leads to the disruption of the cell cycle and induces apoptosis. This suggests that the compound could interact with its target in a similar manner, leading to changes in cell proliferation and survival.

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability. This suggests that the compound could also have favorable ADME properties, which would impact its bioavailability and efficacy.

Comparison with Similar Compounds

Key Findings and Implications

Core Heterocycle Differences: The pyrrolo[3,4-d]pyrimidine core in the target compound differs from pyrrolo[2,3-d]pyrimidine in in ring fusion positions, which may alter electronic distribution and binding pocket compatibility .

Substituent Effects: The 2-hydroxypropyl group in the target compound contrasts with the amino group in . Hydroxypropyl may improve solubility but reduce nucleophilicity compared to amino . Methyl benzoate is a common feature, but its linkage (direct vs. oxy/methylene) affects conformational flexibility. The oxy group in ’s compound may reduce rotational freedom compared to the target’s direct attachment .

Synthetic Approaches: and use reflux in ethanol and cesium carbonate/DMF, respectively, suggesting the target compound’s synthesis might require similar polar aprotic solvents or mild bases .

Safety and Handling :

  • highlights hazards (e.g., acute toxicity, skin irritation) for a methyl benzoate derivative, suggesting the target compound may require similar precautions despite structural differences .

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